molecular formula C8H14O B12571338 Oct-6-en-4-one CAS No. 185678-49-3

Oct-6-en-4-one

Cat. No.: B12571338
CAS No.: 185678-49-3
M. Wt: 126.20 g/mol
InChI Key: SPZVKYOVPXXVMX-UHFFFAOYSA-N
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Description

Oct-6-en-4-one (IUPAC name: This compound) is an aliphatic unsaturated ketone with the molecular formula C₈H₁₄O. Its structure consists of an 8-carbon chain featuring a ketone group at position 4 and a double bond between carbons 6 and 7 (Figure 1). This compound is of interest in organic synthesis due to its dual functional groups, which enable participation in reactions such as Michael additions, hydrogenation, and oxidation .

Properties

CAS No.

185678-49-3

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

oct-6-en-4-one

InChI

InChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h3,5H,4,6-7H2,1-2H3

InChI Key

SPZVKYOVPXXVMX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC=CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Oct-6-en-4-one can be synthesized through several methods. One common approach involves the [4+3] cycloaddition reaction. For example, the synthesis of 2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one involves the reaction of 2-chloropentan-3-one with furan in the presence of triethylamine and water . Another method involves the use of sulfuryl chloride and carbon tetrachloride to chlorinate pentan-3-one, followed by cycloaddition with furan .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cycloaddition reactions using readily available starting materials and common reagents. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oct-6-en-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Oct-6-en-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of Oct-6-en-4-one involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the double bond and the ketone group, which can participate in nucleophilic addition and other reactions. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or synthetic processes .

Comparison with Similar Compounds

Key Properties:

  • Molecular weight : 126.20 g/mol
  • Boiling point: ~175–180°C (estimated based on analogous enones)

The compound’s spectroscopic profile includes a strong IR absorption at 1715–1740 cm⁻¹ (C=O stretch) and characteristic NMR signals: δ 2.4–2.6 ppm (ketone-adjacent CH₂) and δ 5.3–5.6 ppm (alkene protons) .

Comparison with Structurally Similar Compounds

Two structurally analogous compounds are selected for comparison: Oct-1-en-4-one and 6-Octen-3-one (Table 1). These share the same carbon chain length and functional groups but differ in the positions of the ketone and double bond.

Table 1: Comparative Properties of Oct-6-en-4-one and Analogues

Property This compound Oct-1-en-4-one 6-Octen-3-one
IUPAC name This compound oct-1-en-4-one 6-octen-3-one
Structure CH₂CH₂CH₂COCH₂CH=CH₂ CH₂=CHCH₂COCH₂CH₂CH₂CH₃ CH₂CH₂CH₂CH₂COCH=CHCH₃
Molecular weight 126.20 g/mol 126.20 g/mol 126.20 g/mol
Boiling point 175–180°C 165–170°C 185–190°C
Solubility in water 1.2 g/L 0.8 g/L 0.5 g/L
IR C=O stretch 1720 cm⁻¹ 1735 cm⁻¹ 1710 cm⁻¹
NMR δ (ketone) 2.45 ppm 2.50 ppm 2.60 ppm

Structural and Functional Insights:

Positional Effects on Reactivity :

  • Oct-1-en-4-one (double bond at C1–C2) exhibits greater conjugation between the alkene and ketone, leading to a higher IR C=O absorption frequency (1735 cm⁻¹ vs. 1720 cm⁻¹ in this compound) . This conjugation enhances its electrophilicity in nucleophilic additions.
  • 6-Octen-3-one (ketone at C3) shows reduced solubility due to the central position of the carbonyl group, which disrupts polarity distribution .

Thermodynamic Stability :
Computational studies suggest that This compound is less thermodynamically stable than its isomer Oct-1-en-4-one due to steric strain between the terminal alkene and ketone groups .

Spectroscopic Differentiation

  • NMR Analysis : The alkene protons in this compound (δ 5.4–5.5 ppm) are upfield-shifted relative to Oct-1-en-4-one (δ 5.7–5.9 ppm), reflecting reduced electron-withdrawing effects from the ketone .

Industrial Relevance

  • Fragrance Industry : this compound’s mild, citrus-like odor makes it a candidate for flavor additives, though it is less volatile than 6-Octen-3-one, which is used in perfumery .

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